![molecular formula C14H12ClNO4S2 B2799673 methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate CAS No. 1014849-20-7](/img/structure/B2799673.png)
methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . Thiophene derivatives are known for their wide range of biological activities, including antimicrobial properties .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse, depending on the substituents on the thiophene ring . Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
- Medicinal chemists explore its potential as a building block for novel drugs. Thiophene derivatives, including matc , exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .
- Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from degradation makes them valuable in materials science .
- The thiophene ring system plays a pivotal role in enhancing electronic properties and facilitating charge transport in these devices .
- Some thiophene-based compounds, including matc , exhibit anti-atherosclerotic properties. These agents help prevent the buildup of plaque in arteries, reducing the risk of cardiovascular diseases .
Organic Synthesis and Medicinal Chemistry
Corrosion Inhibition
Organic Semiconductors and Electronics
Anti-Atherosclerotic Agents
Future Directions
The future directions for research on thiophene derivatives could include exploring their potential biological activities further and developing new synthesis methods to create novel thiophene derivatives with enhanced properties . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity , suggesting that modifying the structure of thiophene derivatives could be a promising direction for future research.
properties
IUPAC Name |
methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S2/c1-20-14(17)13-12(6-8-21-13)16-22(18,19)9-7-10-2-4-11(15)5-3-10/h2-9,16H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZZVYLEYCUSI-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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